1-Stearoyl-sn-glycero-3-phosphocholine

Catalog No.
S580141
CAS No.
19420-57-6
M.F
C26H54NO7P
M. Wt
523.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Stearoyl-sn-glycero-3-phosphocholine

CAS Number

19420-57-6

Product Name

1-Stearoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H54NO7P

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1

InChI Key

IHNKQIMGVNPMTC-RUZDIDTESA-N

SMILES

Array

Synonyms

1-octadecyl-glycero-3-phosphocholine, 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine, 1-stearoyl-sn-glycero-3-phosphorylcholine, stearoyl alpha-lysolecithin, stearoyl alpha-lysolecithin, (+-)-isomer, stearoyl alpha-lysolecithin, (R)-isomer, stearoyl L-alpha-lysolecithin, stearoyllysophosphatidylcholine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

The exact mass of the compound 1-Octadecanoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Lysophospholipids - Lysophosphatidylcholines - Supplementary Records. It belongs to the ontological category of lysophosphatidylcholine 18:0 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Stearoyl-sn-glycero-3-phosphocholine (CAS: 19420-57-6), commonly referred to as LPC(18:0), is a fully saturated, 18-carbon lysophospholipid characterized by a single acyl chain and a phosphocholine headgroup. In industrial and advanced laboratory procurement, it is primarily valued for its extreme hydrophobicity relative to shorter-chain lysolipids, which translates to an ultra-low critical micelle concentration (CMC) of approximately 0.4 µM [1]. Unlike diacyl phospholipids that spontaneously form bilayers, LPC(18:0) acts as a highly potent micelle-forming surfactant and membrane-modulating excipient. Its fully saturated stearoyl tail provides exceptional oxidative stability compared to unsaturated analogs, making it a critical raw material for polysorbate-free biologic formulations, targeted liposomal drug delivery systems, and precision lipidomic standardization .

Substituting LPC(18:0) with shorter-chain analogs like LPC(16:0) or unsaturated variants like LPC(18:1) fundamentally alters phase behavior, micellar dynamics, and formulation stability. Because CMC is exponentially dependent on acyl chain length, LPC(16:0) requires significantly higher molar concentrations to achieve interfacial stabilization, which can introduce unacceptable levels of free monomer toxicity in cell-facing applications [1]. Conversely, substituting with LPC(18:1) introduces a carbon-carbon double bond that serves as a primary site for lipid peroxidation, severely compromising the shelf-life of pharmaceutical formulations [2]. Furthermore, in liposomal engineering, the specific geometric packing parameter of the 18-carbon saturated chain is required to achieve precise membrane destabilization and cellular uptake profiles that shorter or kinked chains cannot replicate [3].

Ultra-Low Critical Micelle Concentration (CMC) for High-Potency Stabilization

The acyl chain length of lysophospholipids directly dictates their thermodynamic drive to self-assemble. Quantitative measurements establish the CMC of LPC(18:0) at approximately 0.4 µM (0.0002 mg/mL). In direct contrast, the closest saturated analog, LPC(16:0), exhibits a CMC of 7–10 µM (0.001 mg/mL), while shorter chains like LPC(14:0) reach up to 43 µM[1]. This >20-fold reduction in CMC allows LPC(18:0) to form stable micelles and saturate liquid-air interfaces at vastly lower concentrations.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataLPC(18:0): ~0.4 µM (0.0002 mg/mL)
Comparator Or BaselineLPC(16:0): 7–10 µM (0.001 mg/mL)
Quantified Difference>20-fold lower concentration required for micellization
ConditionsAqueous buffer and cell culture media at room temperature

Enables the use of minimal surfactant concentrations in sensitive biologic formulations, reducing the risk of free-monomer cytotoxicity.

Superior Interfacial Affinity vs. Traditional Polysorbates

In the development of parenteral monoclonal antibody (mAb) formulations, polysorbates (e.g., PS80) are increasingly being phased out due to oxidative degradation issues. LPC(18:0) demonstrates a profound advantage as an interfacial stabilizer. While PS80 has a CMC of 0.007 mg/mL and an equilibrium interfacial tension (IFT) of 45.3 mN/m, LPC(18:0) achieves interfacial micellization at just 0.0002 mg/mL. This ultra-high affinity for the air-liquid interface prevents protein aggregation during freeze-thaw stress far more efficiently than polymeric surfactants.

Evidence DimensionSurfactant mass efficiency (CMC) for biologic stabilization
Target Compound DataLPC(18:0): 0.0002 mg/mL
Comparator Or BaselinePolysorbate 80 (PS80): 0.007 mg/mL
Quantified Difference35-fold lower mass concentration required to achieve micellization
ConditionsParenteral monoclonal antibody formulation screening

Justifies the procurement of LPC(18:0) to replace degradation-prone polysorbates in next-generation biologic excipient platforms.

Enhanced Cellular Uptake via Liposomal Membrane Modulation

The incorporation of single-chain lysolipids into traditional diacyl liposomes alters bilayer packing and membrane fluidity. When LPC(18:0) is engineered into standard liposomes (forming LPC-Lip), the modified nanocarriers exhibit significantly enhanced cellular uptake in 4T1 tumor models compared to unmodified baseline liposomes. This structural disruption facilitates better membrane fusion and intracellular cargo release without introducing the oxidative instability inherent to unsaturated lipids like LPC(18:1) [1].

Evidence DimensionIntracellular delivery efficiency and cytotoxic activity
Target Compound DataLPC(18:0)-engineered liposomes (LPC-Lip)
Comparator Or BaselineUnmodified standard liposomes (Lip)
Quantified DifferenceSignificant enhancement in 4T1 cellular uptake and tumor growth inhibition
Conditions4T1 tumor-bearing in vivo models and in vitro assays

Proves LPC(18:0) is a highly functional additive for optimizing the pharmacokinetic profiles of liposomal therapeutics.

Polysorbate Replacement in Parenteral Biologics

Due to its ultra-low CMC (0.0002 mg/mL) and high interfacial affinity, LPC(18:0) is a prime candidate for stabilizing monoclonal antibodies against freeze-thaw and agitation stress, avoiding the oxidative and hydrolytic degradation pathways associated with Polysorbate 20 and 80.

Membrane-Destabilizing Excipient in LNPs

Procured for advanced drug delivery systems where inserting a saturated, single-chain lipid (LPC 18:0) into a diacyl bilayer precisely tunes phase transition temperatures and enhances cellular uptake of the liposomal payload [1].

Quantitative Lipidomic Standardization

Serves as an essential, stable internal standard in LC-MS/MS workflows. Its fully saturated 18-carbon chain provides a critical baseline for distinguishing between saturated lysolipids and structurally similar but biologically divergent unsaturated species (e.g., LPC 18:1) in clinical plasma samples [2].

Physical Description

Solid

XLogP3

6.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

523.36379006 Da

Monoisotopic Mass

523.36379006 Da

Heavy Atom Count

35

Appearance

Assay:≥98%A crystalline solid

UNII

2GZO7EJ6ZE

Wikipedia

1-stearoyl-lysophosphatidylcholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]

Dates

Last modified: 08-15-2023

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